Cas no 24896-23-9 (5-(phenoxymethyl)-2H-1,2,3,4-tetrazole)

5-(phenoxymethyl)-2H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole
- 5-(phenoxymethyl) tetrazole
- 962-641-0
- 24896-23-9
- G40257
- EN300-155590
- SCHEMBL1243217
- Z104378266
- OKACIACGQZSZRA-UHFFFAOYSA-N
- AKOS009028969
- 5-(phenoxymethyl)-2H-tetrazole
- phenoxymethyl tetrazole
- HMS1741F08
- SCHEMBL14277883
- ZAA89623
- AKOS022300428
- CS-0235348
-
- インチ: InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
- InChIKey: OKACIACGQZSZRA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 176.07
- どういたいしつりょう: 176.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 63.7A^2
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138396-0.25g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.25g |
$162.0 | 2023-02-15 | |
Enamine | EN300-138396-5.0g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 5.0g |
$1199.0 | 2023-02-15 | |
Enamine | EN300-138461-0.1g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.1g |
$113.0 | 2023-02-15 | |
Enamine | EN300-138396-0.1g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.1g |
$113.0 | 2023-02-15 | |
Enamine | EN300-138461-0.5g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.5g |
$310.0 | 2023-02-15 | |
TRC | P322208-250mg |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 250mg |
$ 340.00 | 2022-06-03 | ||
Enamine | EN300-155590-10.0g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 10g |
$1778.0 | 2023-06-08 | |
Enamine | EN300-138461-2.5g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 2.5g |
$810.0 | 2023-02-15 | |
Enamine | EN300-138396-5000mg |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95.0% | 5000mg |
$1199.0 | 2023-09-30 | |
Enamine | EN300-138396-50mg |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95.0% | 50mg |
$76.0 | 2023-09-30 |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
5-(phenoxymethyl)-2H-1,2,3,4-tetrazoleに関する追加情報
5-(Phenoxymethyl)-2H-1,2,3,4-tetrazole (CAS 24896-23-9): Properties, Applications, and Industry Insights
5-(Phenoxymethyl)-2H-1,2,3,4-tetrazole (CAS 24896-23-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This tetrazole derivative features a unique molecular structure combining a phenoxymethyl group with the 1,2,3,4-tetrazole ring system, making it valuable for various synthetic applications.
The compound's molecular formula is C8H8N4O, with a molecular weight of 176.18 g/mol. Its structural characteristics include the tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, coupled with the aromatic phenoxy moiety that enhances lipophilicity. These properties make 5-(phenoxymethyl)tetrazole particularly interesting for drug design, where researchers frequently search for "tetrazole-based bioactive compounds" or "heterocyclic building blocks for medicinal chemistry".
In pharmaceutical applications, 5-(Phenoxymethyl)-2H-1,2,3,4-tetrazole serves as a versatile intermediate. The tetrazole moiety is considered a bioisostere for carboxylic acids, addressing common queries about "carboxylic acid replacements in drug design". This property makes it valuable in developing compounds with improved metabolic stability, a hot topic in drug discovery circles searching for "metabolically stable drug candidates". Recent literature highlights its use in creating potential kinase inhibitors and antimicrobial agents.
The material science field has shown growing interest in tetrazole derivatives like CAS 24896-23-9 for their potential in energy storage applications. Researchers investigating "nitrogen-rich compounds for energetic materials" often explore such structures due to their high nitrogen content and thermal stability. However, it's crucial to note this compound itself has appropriate safety profiles for research use when handled properly.
Synthetic methodologies for 5-(phenoxymethyl)-2H-tetrazole typically involve [1,3-dipolar] cycloaddition reactions, a process frequently searched by organic chemists looking for "tetrazole synthesis methods". The compound's purity is generally ≥95% in commercial offerings, with HPLC and NMR characterization confirming its identity—key quality aspects for researchers querying "high-purity tetrazole derivatives".
From a commercial perspective, the global market for tetrazole compounds is expanding, driven by pharmaceutical demand. Market analysts tracking "specialty chemical growth trends 2024" note increasing R&D investments in heterocyclic chemistry. CAS 24896-23-9 fits within this trend as a building block for more complex molecules, with suppliers offering custom synthesis services for researchers needing "tailor-made tetrazole derivatives".
Environmental and handling considerations for 5-(Phenoxymethyl)-2H-1,2,3,4-tetrazole follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper storage away from strong oxidizers is recommended—a precautionary measure aligning with common searches for "safe handling of nitrogen heterocycles". The compound's stability profile makes it suitable for various research environments.
Future research directions for this compound may explore its potential in click chemistry applications, responding to growing interest in "tetrazole click chemistry applications". The phenoxymethyl group offers possibilities for further functionalization, making CAS 24896-23-9 a candidate for developing novel bioconjugation reagents—a trending topic in chemical biology forums.
For analytical chemists, characterization of 5-(phenoxymethyl)tetrazole typically involves techniques like LC-MS and 1H/13C NMR spectroscopy. These methods address common quality control questions about "tetrazole derivative characterization" and ensure batch-to-batch consistency for research applications requiring precise molecular specifications.
The intellectual property landscape surrounding tetrazole-containing compounds continues to evolve, with recent patents covering novel synthetic methods. Researchers investigating "tetrazole patent developments" will find this compound represents an important intermediate in protected synthetic routes, particularly in pharmaceutical contexts where IP protection is crucial.
In educational settings, 5-(Phenoxymethyl)-2H-1,2,3,4-tetrazole serves as an excellent example for teaching heterocyclic chemistry principles. Its synthesis demonstrates key concepts in [3+2] cycloadditions and protecting group strategies—topics frequently searched by chemistry students seeking "tetrazole reaction mechanisms" or "heterocycle synthesis tutorials".
Supply chain considerations for CAS 24896-23-9 reflect broader trends in specialty chemical distribution. With increasing demand for research chemicals in emerging markets, suppliers are optimizing logistics for compounds like this tetrazole derivative, addressing purchaser concerns about "reliable research chemical suppliers" and "just-in-time laboratory inventory".
From a regulatory standpoint, 5-(phenoxymethyl)-2H-tetrazole falls under standard laboratory chemical classifications in most jurisdictions. Compliance teams searching for "chemical regulatory status checks" can verify its status through standard safety data sheets, which confirm its appropriate handling requirements for research use.
In conclusion, 5-(Phenoxymethyl)-2H-1,2,3,4-tetrazole (CAS 24896-23-9) represents a valuable heterocyclic building block with diverse applications across pharmaceutical and materials research. Its unique structural features and synthetic versatility continue to make it relevant to multiple scientific disciplines, particularly as interest grows in "nitrogen-containing heterocycles" and "bioisosteric replacements in drug design". The compound's commercial availability and well-characterized properties ensure its ongoing utility in innovative chemical research.
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